2-(1,3-benzothiazol-2-ylsulfanyl)-N-cycloheptylacetamide
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Overview
Description
2-(1,3-benzothiazol-2-ylsulfanyl)-N-cycloheptylacetamide is a compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-cycloheptylacetamide typically involves the reaction of 2-mercaptobenzothiazole with an appropriate acylating agent. One common method is the Knoevenagel condensation reaction, where 2-mercaptobenzothiazole reacts with an aldehyde in the presence of a base such as L-proline . The reaction is carried out in ethanol at a temperature of around 50°C for one hour .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-ylsulfanyl)-N-cycloheptylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms on the benzothiazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-(1,3-benzothiazol-2-ylsulfanyl)-N-cycloheptylacetamide has been explored for its potential in several scientific research areas:
Medicinal Chemistry: It has shown promise as an anticonvulsant agent. Studies have demonstrated its ability to interact with molecular targets such as GABA receptors and sodium channels.
Antimicrobial Activity: Benzothiazole derivatives, including this compound, have been evaluated for their activity against various microbial strains.
Anticancer Research: Some benzothiazole derivatives have shown cytotoxic effects against cancer cell lines, making them potential candidates for anticancer drug development.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-cycloheptylacetamide involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is attributed to its binding to GABA receptors and sodium channels, which play crucial roles in neuronal excitability . The compound’s ability to modulate these targets helps in reducing seizure activity.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenylacetamide: This compound has been studied for its anticonvulsant and antimicrobial activities.
2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide: Known for its anticonvulsant properties.
Uniqueness
2-(1,3-benzothiazol-2-ylsulfanyl)-N-cycloheptylacetamide stands out due to its unique cycloheptylacetamide moiety, which may contribute to its distinct pharmacological profile. The presence of the cycloheptyl group could influence the compound’s lipophilicity, bioavailability, and interaction with molecular targets.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-cycloheptylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS2/c19-15(17-12-7-3-1-2-4-8-12)11-20-16-18-13-9-5-6-10-14(13)21-16/h5-6,9-10,12H,1-4,7-8,11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRERUYXNTKGFKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CSC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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